N-(3-methylphenyl)-3-nitrobenzamide
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Overview
Description
N-(3-methylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the benzene ring
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that N-(3-methylphenyl)-3-nitrobenzamide may also interact with various cellular targets.
Mode of Action
For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically mediated through interactions with specific cellular receptors or enzymes, leading to alterations in cellular function.
Biochemical Pathways
For instance, indole derivatives can affect pathways related to inflammation, viral replication, and cell proliferation
Result of Action
Based on the activities of related compounds, it could potentially influence a variety of cellular processes, such as cell proliferation, inflammatory responses, and viral replication
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-methylphenyl)-3-nitrobenzamide can be synthesized through several methods. One common approach involves the acylation of 3-nitrobenzoic acid with 3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the nitration of N-(3-methylphenyl)benzamide using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. For instance, a continuous flow microreactor system can be employed to optimize reaction conditions and achieve high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: N-(3-methylphenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(3-carboxyphenyl)-3-nitrobenzamide.
Scientific Research Applications
N-(3-methylphenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of organic semiconductors and optoelectronic devices.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)benzamide: Lacks the nitro group, making it less reactive in redox reactions.
N-(3-nitrophenyl)-3-nitrobenzamide:
N-(3-methylphenyl)-4-nitrobenzamide: The position of the nitro group affects its chemical properties and reactivity.
Uniqueness
N-(3-methylphenyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro and methyl groups on the benzene ring.
Properties
IUPAC Name |
N-(3-methylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-4-2-6-12(8-10)15-14(17)11-5-3-7-13(9-11)16(18)19/h2-9H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZACBBPLIOFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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